Gypenoside L

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

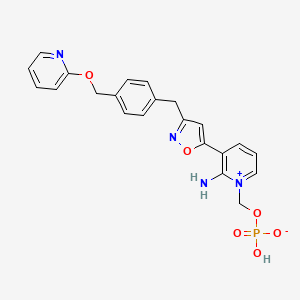

Gypenoside L is a natural inhibitor of proliferation of liver and esophageal cancer cells by inducing senescence.

Aplicaciones Científicas De Investigación

Metabolic Syndrome and Gut Microbiota

Gypenosides, including Gypenoside L derivatives, have shown promising results in metabolic syndrome management. For instance, 2α-OH-protopanoxadiol (GP2), a metabolite of gypenosides, demonstrated effectiveness in protecting mice from obesity induced by a high-fat diet and improving glucose tolerance. This is achieved through the modulation of gut microbiota, resulting in improved intestinal L-cell function and the regulation of bile salt hydrolase enzymatic activity (Xie et al., 2020).

Cognitive Enhancement

Gypenoside LXXIV (G-74), a major constituent of Gynostemma pentaphyllum, was found to reverse memory impairment in scopolamine-treated mice. This suggests its potential in improving learning deficits, a promising avenue for cognitive enhancement research (Joh, Yang, & Kim, 2010).

Anticancer Properties

Gypenoside L and its isomers have exhibited significant activity against cancer cells. Notably, they induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, affecting mitochondrial membrane potential and reactive oxygen species generation. Gypenoside L specifically has shown to block A549 lung cancer cells in the G0/G1 phase, indicating its potential as a multi-target chemopreventive agent (Xing et al., 2018).

Immunomodulatory Effects

Gypenosides have been noted to enhance splenic lymphocyte transformation and DNA synthesis in mice, suggesting an immunomodulatory role. This includes the potentiation of DNA polymerase II activity, indicating a regulatory effect on lymphocyte transformation and DNA synthesis (Liao et al., 1995).

Anti-inflammatory Activity

Gypenosides from Gynostemma pentaphyllum showed anti-inflammatory effects by suppressing nitric oxide synthesis in murine macrophages. This is achieved by inhibiting iNOS enzymatic activity and attenuating NF-kappaB-mediated iNOS protein expression, elucidating a mechanism by which gypenosides may exert therapeutic effects in inflammation-related conditions (Aktan et al., 2003).

Neuroprotective Effects

Gypenosides have demonstrated neuroprotective effects, particularly in alleviating neuroinflammation in depressive-like animals. This includes reversing depressive behavior and inhibiting microglia and NF-κB signaling in the hippocampus, suggesting its potential in treating depressive disorders (Dong et al., 2018).

Propiedades

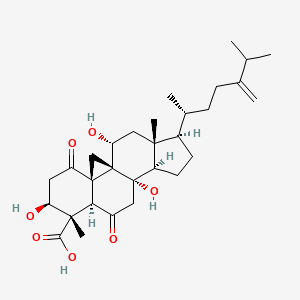

Nombre del producto |

Gypenoside L |

|---|---|

Fórmula molecular |

C40H68O14 |

Peso molecular |

772.97 |

Nombre IUPAC |

(2S,3R,4S,5S,6R)-2-(((2R,3R,4S,5S,6R)-2-(((2R,3R,5R,8R,9R,10S,12R,13S,14R,17S)-2,12-dihydroxy-17-((S)-2-hydroxy-6-methylhept-5-en-2-yl)-8,10,14-trimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |

InChI |

InChI=1S/C40H68O14/c1-19(2)8-7-11-40(6,50)21-10-13-39(5)28(21)22(43)15-27-37(3)16-23(44)24(14-20(37)9-12-38(27,39)4)51-36-34(32(48)30(46)26(18-42)53-36)54-35-33(49)31(47)29(45)25(17-41)52-35/h8,20-36,41-50H,7,9-18H2,1-6H3/t20-,21+,22-,23-,24-,25-,26-,27-,28-,29-,30-,31+,32+,33-,34-,35+,36-,37+,38-,39-,40+/m1/s1 |

Clave InChI |

CSSWZAJSCZGGQX-DCTBPNCOSA-N |

SMILES |

O[C@H]1[C@H](O[C@H]2[C@H](O[C@H]3[C@H](O)C[C@]4(C)[C@@]5([H])C[C@@H](O)[C@@]6([H])[C@@H]([C@](CC/C=C(C)\C)(O)C)CC[C@@]6(C)[C@]5(C)CC[C@]4([H])C3)O[C@H](CO)[C@@H](O)[C@@H]2O)O[C@H](CO)[C@@H](O)[C@@H]1O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Gypenoside L |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-nitroso-10H-indeno[1,2-b]quinoxaline](/img/structure/B1192851.png)

![7-(diethylamino)-3-[(Z)-(pyridin-2-ylhydrazinylidene)methyl]chromen-2-one](/img/structure/B1192856.png)